N-(furan-2-ylmethyl)-4-(pyrrolidin-1-yl)benzamide
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Overview
Description
N-(furan-2-ylmethyl)-4-(pyrrolidin-1-yl)benzamide is an organic compound that features a furan ring, a pyrrolidine ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-4-(pyrrolidin-1-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine.
Attachment of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction where furan-2-carbaldehyde reacts with the benzamide derivative in the presence of a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-4-(pyrrolidin-1-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)-4-(pyrrolidin-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-4-(pyrrolidin-1-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furan and pyrrolidine rings can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-4-(morpholin-1-yl)benzamide: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
N-(thiophen-2-ylmethyl)-4-(pyrrolidin-1-yl)benzamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
N-(furan-2-ylmethyl)-4-(pyrrolidin-1-yl)benzamide is unique due to the presence of both a furan ring and a pyrrolidine ring, which can confer distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H18N2O2 |
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Molecular Weight |
270.33 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-4-pyrrolidin-1-ylbenzamide |
InChI |
InChI=1S/C16H18N2O2/c19-16(17-12-15-4-3-11-20-15)13-5-7-14(8-6-13)18-9-1-2-10-18/h3-8,11H,1-2,9-10,12H2,(H,17,19) |
InChI Key |
NBWXNVWAVVPNBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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